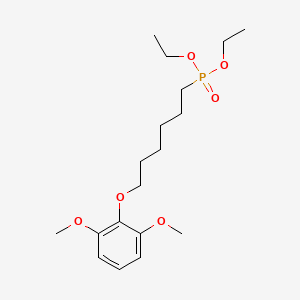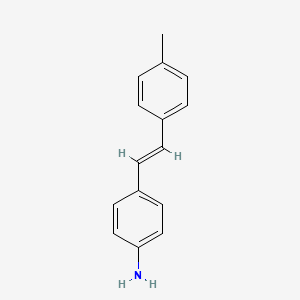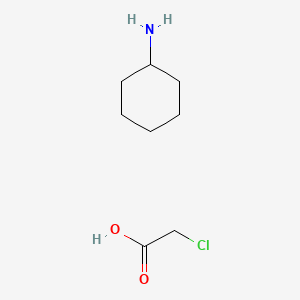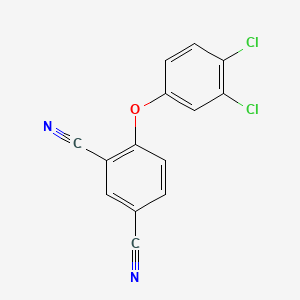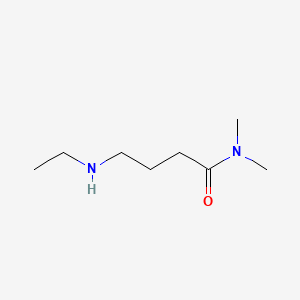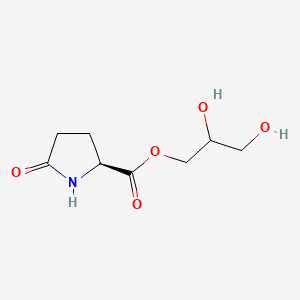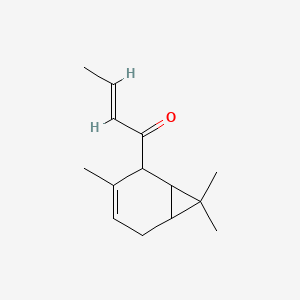
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7,7-Trimethylbicyclo(410)hept-3-en-2-yl)-2-buten-1-one is a chemical compound with the molecular formula C14H20O It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.1.0]heptane ring system, which can be derived from readily available starting materials such as 2-carene.
Reaction Conditions: The key steps involve cyclization reactions under controlled conditions, often using catalysts and specific temperature settings to ensure the formation of the desired bicyclic structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted bicyclic compounds
Wissenschaftliche Forschungsanwendungen
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of certain diseases.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Shares a similar bicyclic structure but differs in functional groups.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-methanol: Contains a hydroxyl group instead of a butenone moiety.
Uniqueness
1-(3,7,7-Trimethylbicyclo(41
Eigenschaften
CAS-Nummer |
84930-10-9 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(E)-1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-11(15)12-9(2)7-8-10-13(12)14(10,3)4/h5-7,10,12-13H,8H2,1-4H3/b6-5+ |
InChI-Schlüssel |
ABLGZAJOVGRAJX-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C(=O)C1C2C(C2(C)C)CC=C1C |
Kanonische SMILES |
CC=CC(=O)C1C2C(C2(C)C)CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


